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Compound of Interest

Compound Name: 2-Cyanomethylthioadenosine

Cat. No.: B15291871 Get Quote

An in-depth comparison of two adenosine analogs, Galidesivir, a broad-spectrum antiviral, and

the lesser-known 2-Cyanomethylthioadenosine. This guide explores their structural nuances,

mechanisms of action, and available antiviral activity data, providing a critical resource for

researchers in virology and medicinal chemistry.

In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of

therapeutic strategies. Their ability to mimic natural building blocks of viral genetic material

allows them to disrupt replication, often with broad-spectrum efficacy. This guide provides a

detailed comparative analysis of two such molecules: the clinically evaluated antiviral

Galidesivir (BCX4430) and the synthetically described 2-Cyanomethylthioadenosine. While

Galidesivir has been extensively studied, public domain data on the biological activity of 2-
Cyanomethylthioadenosine is not available. This comparison, therefore, juxtaposes a well-

characterized antiviral with a structurally related but functionally uncharacterized compound,

highlighting key features that may influence biological activity.

At a Glance: Chemical Properties
A summary of the core chemical properties of 2-Cyanomethylthioadenosine and Galidesivir is

presented below, offering a rapid comparison of their fundamental characteristics.
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Property
2-
Cyanomethylthioadenosin
e

Galidesivir

Molecular Formula C₁₂H₁₄N₆O₄S C₁₁H₁₅N₅O₃

Molecular Weight 338.34 g/mol 265.27 g/mol

CAS Number 2095417-67-5 249503-25-1

Core Nucleobase Adenine derivative
Adenine analog (Pyrrolo[3,2-

d]pyrimidine)

Sugar Moiety Ribose Iminoribitol

Structural Analysis: A Tale of Two Cores
The defining differences between 2-Cyanomethylthioadenosine and Galidesivir lie in both

their nucleobase and sugar moieties. These structural distinctions are critical as they dictate

the molecules' interactions with host and viral enzymes, ultimately determining their metabolic

activation and antiviral potential.

2-Cyanomethylthioadenosine is a classic adenosine derivative, featuring a standard adenine

core and a ribose sugar. Its unique feature is the cyanomethylthio (-S-CH₂-CN) group attached

at the 2-position of the adenine ring. This modification significantly alters the electronic

properties of the purine base compared to natural adenosine.

Galidesivir, in contrast, is a C-nucleoside analog, meaning the sugar is attached to the base via

a carbon-carbon bond, which provides greater stability against enzymatic cleavage. It

possesses a modified base, a pyrrolo[3,2-d]pyrimidine, which is an analog of adenine.

Furthermore, its sugar is a novel iminoribitol, where the ring oxygen of the ribose is replaced by

a nitrogen atom. This fundamental change in the sugar structure is a key aspect of its design.
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Figure 1. Chemical structures of 2-Cyanomethylthioadenosine and Galidesivir.

Mechanism of Action: Established vs. Hypothetical
Galidesivir: A Potent RNA Polymerase Inhibitor

Galidesivir is a prodrug that requires intracellular phosphorylation to its active triphosphate

form. This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA

polymerase (RdRp). By mimicking adenosine triphosphate (ATP), it is incorporated into the

growing viral RNA strand, leading to premature chain termination and halting viral replication.

This mechanism of action is common to many nucleoside analog antivirals and is the basis for

its broad-spectrum activity against a variety of RNA viruses.[1][2]
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Figure 2. Mechanism of action of Galidesivir.

2-Cyanomethylthioadenosine: A Hypothesized Pathway
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As there is no published experimental data on the biological activity of 2-
Cyanomethylthioadenosine, its mechanism of action remains hypothetical. However, based

on its structure as an adenosine analog, it is plausible that it could also function as an antiviral

prodrug. If recognized by host or viral kinases, it could be phosphorylated to its triphosphate

derivative. This active form could then potentially interfere with viral polymerases. The bulky

and electron-withdrawing cyanomethylthio group at the 2-position would likely influence its

recognition by enzymes and its base-pairing properties if incorporated into a nucleic acid chain.

Without experimental validation, this remains speculative.

Antiviral Performance: A Data-Driven Comparison
Galidesivir: Broad-Spectrum Activity

Galidesivir has demonstrated in vitro activity against a wide range of RNA viruses. The

following table summarizes its half-maximal effective concentration (EC₅₀) and half-maximal

cytotoxic concentration (CC₅₀) against several key pathogens. The Selectivity Index (SI),

calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
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Virus
Family

Virus Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI)

Arenaviridae Lassa Virus Vero 43.0 >100 >2.3

Arenaviridae Junin Virus Vero 42.2 >100 >2.4

Phenuiviridae
Rift Valley

Fever Virus
Vero 20.4 - 41.6 >100 >2.4 - >4.9

Filoviridae
Marburg

Virus
Vero 4.4 - 6.7 >200 >29.8 - >45.4

Filoviridae Ebola Virus Vero 3 - 12 >200 >16.7 - >66.7

Flaviviridae
Yellow Fever

Virus
Vero 24.5 >100 >4.1

Paramyxoviri

dae

Measles

Virus
Vero76 1.8 >30 >16.7

Orthomyxoviri

dae

Influenza A &

B
MDCK 1 - 5 >100 >20 - >100

Data compiled from multiple sources.[1][2][3]

2-Cyanomethylthioadenosine: An Open Question

Currently, there is no publicly available data on the antiviral efficacy (EC₅₀, CC₅₀) of 2-
Cyanomethylthioadenosine against any virus.

Experimental Protocols
To ensure transparency and reproducibility, the general methodologies for determining the

antiviral activity and cytotoxicity of compounds like Galidesivir are outlined below.

Antiviral Activity Assay (e.g., Plaque Reduction or Yield Reduction Assay)

Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well plates and grow to

confluence.
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Compound Preparation: Prepare a serial dilution of the test compound (e.g., Galidesivir) in a

cell culture medium.

Infection: Infect the confluent cell monolayers with a known titer of the virus.

Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and

add the different concentrations of the test compound.

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a

cytopathic effect (CPE) or form plaques (typically 2-5 days).

Quantification:

Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the

number of plaques in treated wells compared to untreated controls.

Yield Reduction Assay: Harvest the supernatant from each well and determine the viral

titer using a standard method like a TCID₅₀ (50% tissue culture infective dose) assay.

Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that

inhibits viral replication by 50%, using non-linear regression analysis.
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Figure 3. General workflow for in vitro antiviral assays.

Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)

Cell Seeding: Plate the host cell line in 96-well plates at a specific density.

Compound Treatment: Add serial dilutions of the test compound to the cells. Include

untreated cells as a control.

Incubation: Incubate the plates for the same duration as the antiviral assay.

Reagent Addition: Add a viability reagent (e.g., CCK-8 or MTT) to each well.
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Incubation: Incubate for a short period (1-4 hours) to allow for the conversion of the reagent

by viable cells into a colored product.

Measurement: Measure the absorbance of the wells using a microplate reader at the

appropriate wavelength.

Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that

reduces cell viability by 50%, using non-linear regression analysis.

Conclusion
This guide provides a detailed structural and functional comparison between 2-
Cyanomethylthioadenosine and Galidesivir. Galidesivir is a well-documented broad-spectrum

antiviral agent with a clear mechanism of action and a significant body of supporting

experimental data. Its unique C-nucleoside and iminoribitol structure represent a sophisticated

approach to nucleoside analog design. In stark contrast, 2-Cyanomethylthioadenosine
remains a structurally intriguing but biologically uncharacterized molecule. The absence of

public data on its antiviral activity or mechanism of action underscores a significant knowledge

gap. While its structural similarity to adenosine suggests a potential role as a polymerase

inhibitor, this remains purely speculative without experimental evidence. For researchers in the

field, Galidesivir serves as an important benchmark for broad-spectrum antiviral development,

while the unexplored nature of compounds like 2-Cyanomethylthioadenosine highlights the

vast, uncharted territory that still exists in the chemical space of nucleoside analogs. Future

studies are required to determine if the unique 2-cyanomethylthio substitution can confer any

advantageous biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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